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molecular formula C6H8N4 B3345838 5-aminopyridine-2-carboximidamide CAS No. 1116016-00-2

5-aminopyridine-2-carboximidamide

Cat. No. B3345838
M. Wt: 136.15
InChI Key: DAUFSFMGZXFQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314103B2

Procedure details

Dry HCl gas (generated by adding concentrated HCl dropwise in concentrated sulphuric acid), was passed through a solution of 5-amino-2-cyanopyridine (2.5 g, 20.9 mmol) in ethanol (50 mL) till pH of the reaction mixture was 2. The reaction mixture was stirred for 30 minutes, followed by addition of ethanolic ammonia solution till the pH was alkaline and was stirred for 24 hours at room temperature. The reaction mixture was filtered and the residue was washed with ethanol (3×100 mL). The filtrate was combined and ethanol was removed under reduced pressure. The crude product obtained was purified by column chromatography (silica gel, 13% methanol in chloroform as an eluent) to obtain the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.S(=O)(=O)(O)O.[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[N:12][CH:13]=1.[NH3:16]>C(O)C>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([C:14]([NH2:16])=[NH:15])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 24 hours at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with ethanol (3×100 mL)
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 13% methanol in chloroform as an eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC(=NC1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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